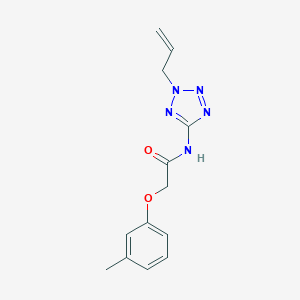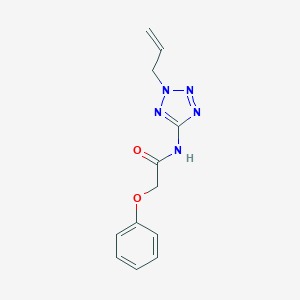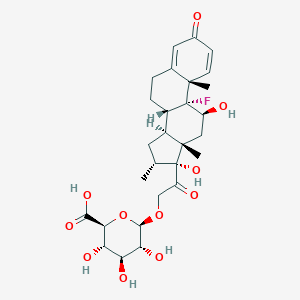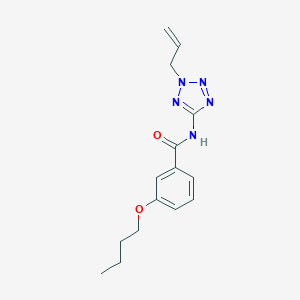
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has shown promising results in preclinical studies. This compound is a prodrug that selectively targets the cyclooxygenase-2 (COX-2) enzyme, which is responsible for inflammation and pain.
Wirkmechanismus
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide is a prodrug that is selectively activated in the presence of inflammation. It targets the COX-2 enzyme, which is responsible for the production of prostaglandins, which are mediators of inflammation and pain. N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide is designed to selectively target COX-2 while sparing COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. This selective targeting of COX-2 reduces inflammation and pain while minimizing gastrointestinal side effects.
Biochemische Und Physiologische Effekte
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has been shown to reduce inflammation and pain in preclinical models of arthritis, colitis, and neuropathic pain. It has also been shown to reduce the growth of cancer cells in vitro and in vivo. Furthermore, N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has several advantages over traditional NSAIDs in lab experiments. It is more effective in reducing pain and inflammation, while causing fewer gastrointestinal side effects. Furthermore, N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has anti-cancer properties and has been shown to improve cognitive function in animal models of Alzheimer's disease. However, there are limitations to the use of N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide in lab experiments. It is a prodrug that is selectively activated in the presence of inflammation, which may limit its effectiveness in certain experimental models. Furthermore, the cost of N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide may be higher than traditional NSAIDs, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Furthermore, the development of new prodrugs that selectively target COX-2 may lead to the discovery of more effective and safer anti-inflammatory drugs.
Synthesemethoden
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide is synthesized by coupling 5-allyl-2H-tetrazol-2-ylamine with 3-butoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with a reducing agent to form the final product. The synthesis method is simple and efficient, with a yield of over 70%.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has been extensively studied in preclinical models of inflammation and pain. It has been shown to be more effective than traditional NSAIDs in reducing pain and inflammation, while causing fewer gastrointestinal side effects. N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has also been shown to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro and in vivo. Furthermore, N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has been used in animal models of Alzheimer's disease, where it has been shown to reduce inflammation and improve cognitive function.
Eigenschaften
Produktname |
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide |
|---|---|
Molekularformel |
C15H19N5O2 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
3-butoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H19N5O2/c1-3-5-10-22-13-8-6-7-12(11-13)14(21)16-15-17-19-20(18-15)9-4-2/h4,6-8,11H,2-3,5,9-10H2,1H3,(H,16,18,21) |
InChI-Schlüssel |
ZMFBVZDVBKEGKC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




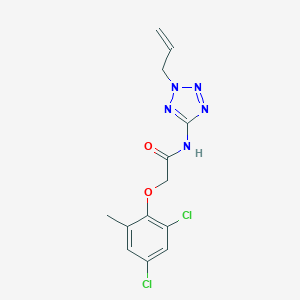
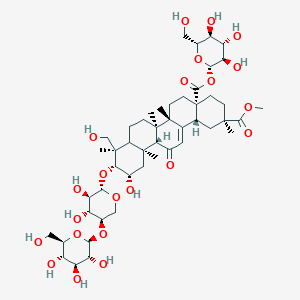
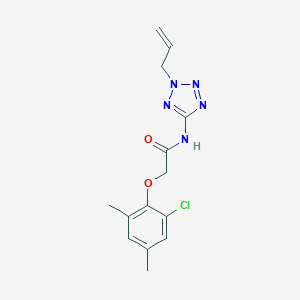
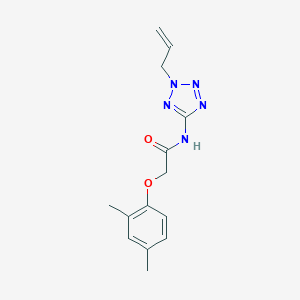
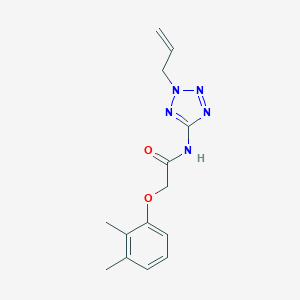
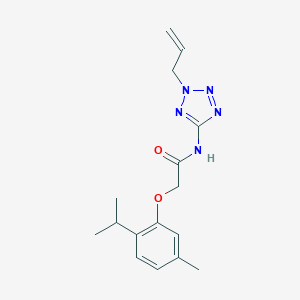
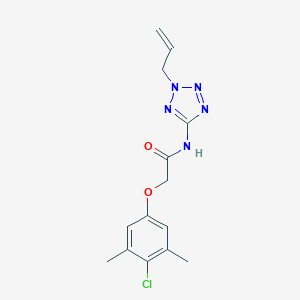
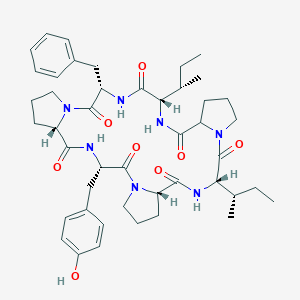
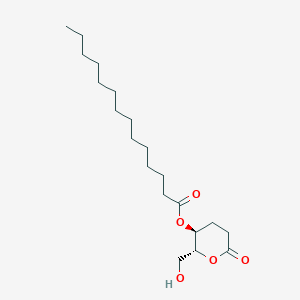
![N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235217.png)
